molecular formula C6H9ClN2O B1603177 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole CAS No. 189130-87-8

3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole

Cat. No.: B1603177
CAS No.: 189130-87-8
M. Wt: 160.6 g/mol
InChI Key: CHNMYSFXOVDDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound containing an oxadiazole ring substituted with a chloromethyl group at the 3-position and an isopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl ketone with an amidoxime, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other functional groups, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    5-Isopropyl-1,2,4-oxadiazole: Lacks the chloromethyl group, which may reduce its potential for nucleophilic substitution reactions.

    3-Methyl-5-isopropyl-1,2,4-oxadiazole: The methyl group is less reactive than the chloromethyl group, leading to different chemical behavior.

Uniqueness

3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(chloromethyl)-5-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNMYSFXOVDDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592894
Record name 3-(Chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189130-87-8
Record name 3-(Chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.